molecular formula C19H16N2O2 B2658727 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline CAS No. 339015-86-0

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline

Cat. No.: B2658727
CAS No.: 339015-86-0
M. Wt: 304.349
InChI Key: ZXTMETSBKZRXSV-OUKQBFOZSA-N
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Description

This compound features a 4-methylaniline group connected via an (E)-ethenyl linker to a 1-nitronaphthalen-2-yl moiety. The nitro group on the naphthalene ring introduces strong electron-withdrawing effects, while the extended conjugation from the naphthalene and ethenyl groups enhances electronic delocalization. Such structural attributes make it relevant for applications in organic electronics, nonlinear optics, or as a fluorescent probe .

Properties

IUPAC Name

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-6-10-17(11-7-14)20-13-12-16-9-8-15-4-2-3-5-18(15)19(16)21(22)23/h2-13,20H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMETSBKZRXSV-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline typically involves the reaction of 4-methylaniline with 1-nitronaphthalene-2-carbaldehyde under basic conditions to form the desired product . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the ethenyl linkage. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The molecular formula of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is C19H16N2O2C_{19}H_{16}N_{2}O_{2}, with a molecular weight of approximately 304.35 g/mol. The compound features a complex arrangement that includes both aniline and nitro functionalities, contributing to its reactivity and potential applications in various fields.

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Research indicates that compounds with similar structures exhibit significant biological activities, suggesting potential applications in drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of nitroanilines possess anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.

Material Science

In materials science, this compound can be utilized in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions allows it to serve as a building block for creating complex materials with specific properties.

Case Study: Dye Synthesis

Research has shown that nitroanilines can be used as intermediates in dye synthesis, which could lead to the development of new coloring agents with enhanced stability and vibrancy.

Chemical Reactions

This compound can participate in several chemical reactions:

  • Electrophilic Substitution : Due to the presence of the nitro group, it can undergo electrophilic aromatic substitution.
  • Reduction Reactions : The nitro group can be reduced to amine derivatives, expanding its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline Nitro, ethenyl, naphthalene, 4-methylaniline ~334.36 (estimated) Extended conjugation, strong electron withdrawal, potential for visible absorption
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline () Nitro, imine, dimethylamino 283.30 Imine linkage allows tautomerism; nitro and dimethylamino groups create push-pull electronic effects
3-Methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline () Nitro-oxazole, ethenyl, methylaniline ~316.35 (estimated) Oxazole ring enhances electron withdrawal; heterocyclic structure improves thermal stability
4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline () Benzothiazole, naphthylmethylene ~394.49 Benzothiazole provides fluorescence; naphthyl group extends conjugation for red-shifted emission
N,N-Dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline () Pyridinium, ethenyl, dimethylaniline ~324.43 (excluding counterion) Cationic pyridinium group increases solubility in polar solvents; potential for optoelectronic applications

Electronic and Photophysical Properties

  • Electron-Withdrawing Effects: The nitro group in the target compound induces stronger electron withdrawal compared to chloro () or methoxy () substituents in analogs. This enhances intramolecular charge transfer (ICT), critical for nonlinear optical materials .
  • Conjugation Length : The naphthalene system provides longer conjugation than phenyl () or thiophene () rings, leading to lower energy gaps and absorption in the visible spectrum (~400–500 nm estimated) .
  • Fluorescence : Unlike benzothiazole-containing compounds (), which exhibit strong fluorescence, the nitro group in the target compound may quench emission, making it more suitable for charge transport than light emission .

Research Findings and Data

Key Comparative Data

Property Target Compound N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline () 4-(6-Methylbenzothiazol-2-yl)-N-naphthylmethyleneaniline ()
Absorption λmax (nm) ~450 (estimated) ~380 ~420
Fluorescence Quantum Yield Low (nitro quenching) Moderate (imine tautomerism) High (benzothiazole emission)
Thermal Decomposition Temp (°C) ~200 (estimated) ~220 ~250
Synthetic Yield 50–60% (Heck coupling) 70–80% (Schiff base) 65–75% (condensation)

Notable Studies

  • : Nitro-oxazole analogs demonstrate improved thermal stability, guiding strategies to stabilize the target compound via heterocyclic modifications .

Biological Activity

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline, a compound with the molecular formula C19H16N2O2 and a molecular weight of 304.35 g/mol, is an organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 4-methylaniline with 1-nitronaphthalene-2-carbaldehyde under basic conditions. This reaction leads to the formation of the desired compound through electrophilic substitution mechanisms. The compound's structure includes a nitro group that can be reduced to an amino group under specific conditions, influencing its reactivity and biological activity .

Antimicrobial Properties

Research indicates that derivatives of nitroaromatic compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar nitro compounds demonstrated moderate antibacterial and antifungal activities, with some exhibiting higher inhibition potential against resistant strains compared to standard antibiotics like gentamycin .

Table 1: Antimicrobial Activity Comparison

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
This compoundNot specifiedAntibacterial/Fungal
4NMN (Related Compound)21.8 µMAntibacterial
GentamycinNot specifiedStandard Antibiotic

Anticancer Activity

The anticancer potential of nitroaromatic compounds is also notable. Studies involving structurally related compounds have shown promising results in inhibiting cancer cell growth across various lines, including breast cancer and others. For instance, a related compound demonstrated cytotoxicity with an IC50 value of approximately 12.4 µM when formulated in lipid carriers, suggesting that structural modifications can enhance bioactivity .

The biological activity of this compound is believed to involve its interaction with cellular targets through the formation of reactive intermediates after reduction of the nitro group. These intermediates can interact with nucleophilic sites in biomolecules, leading to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-methyl-N-[(E)-2-(1-nitrophenyl)ethenyl]anilineNitro group on phenyl ringModerate antibacterial
4-methyl-N-[(E)-2-(2-nitronaphthalen-1-yl)ethenyl]anilineDifferent nitro positionAnticancer activity observed
4-methyl-N-[(E)-2-(1-nitronaphthalen-3-yl)ethenyl]anilineAltered aromatic systemPotentially lower activity

Case Studies

In a recent study focusing on the synthesis and characterization of related nitro compounds, researchers found that structural variations significantly influenced biological outcomes. The study reported that while some derivatives exhibited strong antibacterial properties, others were more effective against fungal strains . This emphasizes the importance of molecular structure in determining biological activity.

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